1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is the kappa opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a key role in pain perception, mood regulation, and consciousness .
Mode of Action
This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s usual effects .
Biochemical Pathways
The blockade of the KOR by this compound affects several biochemical pathways. It can inhibit the release of certain neurotransmitters and modulate the activity of various neural circuits. This can lead to changes in pain perception, mood, and other physiological and psychological processes .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by good absorption, distribution, metabolism, and excretion (ADME) properties . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body and exerts its effects .
Result of Action
The antagonism of the KOR by this compound results in a reduction in the activity of the receptor and its downstream effects . This can lead to changes in pain perception, mood, and other physiological and psychological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that bind to the KOR can affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound .
Preparation Methods
The synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with tetrahydro-2H-pyran-4-ylmethanol and piperidin-4-amine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Industrial Production: On an industrial scale, the compound is produced using similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides to introduce different functional groups.
Scientific Research Applications
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride: Another related compound used in organic synthesis with distinct reactivity.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10;;/h10-11H,1-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQEGJHMOHVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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